molecular formula C28H20N2O B14592787 (E)-1-([1,1'-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine CAS No. 61125-41-5

(E)-1-([1,1'-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine

Cat. No.: B14592787
CAS No.: 61125-41-5
M. Wt: 400.5 g/mol
InChI Key: OCNIODWWAMEXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-([1,1’-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine is an organic compound characterized by its complex structure, which includes biphenyl and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-([1,1’-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine typically involves a multi-step process. One common method includes the condensation of 4-biphenylcarboxaldehyde with 4-(5-phenyl-1,3-oxazol-2-yl)aniline under acidic or basic conditions to form the imine linkage. The reaction is often carried out in solvents such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-1-([1,1’-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction could produce the corresponding amine.

Scientific Research Applications

(E)-1-([1,1’-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which (E)-1-([1,1’-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-([1,1’-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine: shares similarities with other biphenyl and oxazole derivatives.

    Biphenyl derivatives: Compounds like 4-biphenylcarboxaldehyde and biphenyl-4-amine.

    Oxazole derivatives: Compounds such as 2-phenyl-1,3-oxazole and 4-(5-phenyl-1,3-oxazol-2-yl)aniline.

Uniqueness

The uniqueness of (E)-1-([1,1’-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine lies in its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

61125-41-5

Molecular Formula

C28H20N2O

Molecular Weight

400.5 g/mol

IUPAC Name

N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1-(4-phenylphenyl)methanimine

InChI

InChI=1S/C28H20N2O/c1-3-7-22(8-4-1)23-13-11-21(12-14-23)19-29-26-17-15-25(16-18-26)28-30-20-27(31-28)24-9-5-2-6-10-24/h1-20H

InChI Key

OCNIODWWAMEXCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)C4=NC=C(O4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.